molecular formula C10H6Cl3N B2371316 1-(2,4,5-trichlorophenyl)-1H-pyrrole CAS No. 881041-04-9

1-(2,4,5-trichlorophenyl)-1H-pyrrole

Cat. No.: B2371316
CAS No.: 881041-04-9
M. Wt: 246.52
InChI Key: BGRPZLOKPMGFJJ-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-trichlorophenyl)-1H-pyrrole typically involves the reaction of 2,4,5-trichlorophenyl derivatives with pyrrole under specific conditions. One common method includes the use of 2,4,5-trichlorophenyl isocyanate, which reacts with pyrrole in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trichlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols under controlled temperature and pH conditions.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trichlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,4,5-Trichlorophenol: A related compound with similar structural features but different chemical properties and applications.

    2,4,5-Trichlorophenoxyacetic acid: Another related compound used as a herbicide with distinct biological activity.

Uniqueness: 1-(2,4,5-Trichlorophenyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a trichlorophenyl group, which confer specific chemical reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRPZLOKPMGFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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